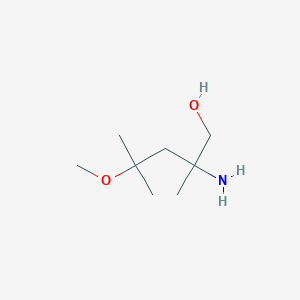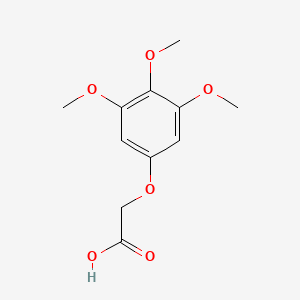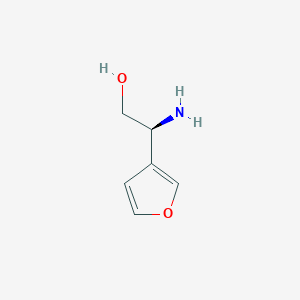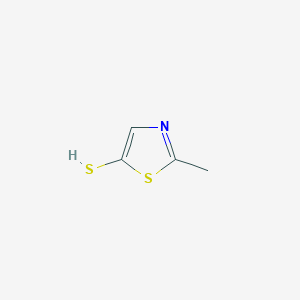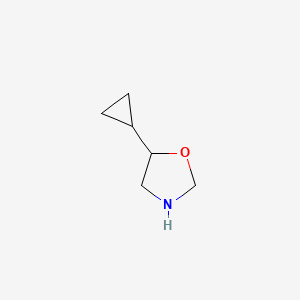
5-Cyclopropyl-1,3-oxazolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Cyclopropyl-1,3-oxazolidine is a heterocyclic compound featuring a five-membered ring structure that includes both nitrogen and oxygen atoms. This compound is part of the oxazolidine family, which is known for its significant biological and chemical properties. Oxazolidines are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals due to their versatile reactivity and stability .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclopropyl-1,3-oxazolidine typically involves the reaction of cyclopropylamine with glyoxal or its derivatives under acidic or basic conditions. One common method is the condensation of cyclopropylamine with glyoxal in the presence of an acid catalyst, which facilitates the formation of the oxazolidine ring .
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes that allow for better control over reaction conditions and yields. These methods often involve the use of advanced catalytic systems and optimized reaction parameters to ensure high efficiency and purity of the final product .
化学反応の分析
Types of Reactions
5-Cyclopropyl-1,3-oxazolidine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids under mild conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like alkyl halides or aryl halides can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Oxazolidinones
Reduction: Amino alcohols
Substitution: Various substituted oxazolidines with different functional groups.
科学的研究の応用
5-Cyclopropyl-1,3-oxazolidine has a wide range of applications in scientific research:
作用機序
The mechanism of action of 5-Cyclopropyl-1,3-oxazolidine involves its ability to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects. For example, oxazolidine derivatives can inhibit bacterial protein synthesis by binding to the ribosomal subunit, thereby preventing the formation of essential proteins .
類似化合物との比較
Similar Compounds
Thiazolidines: These compounds contain a sulfur atom in place of the oxygen atom in oxazolidines, resulting in different chemical and biological properties.
Uniqueness
5-Cyclopropyl-1,3-oxazolidine is unique due to its cyclopropyl group, which imparts distinct steric and electronic properties.
特性
分子式 |
C6H11NO |
|---|---|
分子量 |
113.16 g/mol |
IUPAC名 |
5-cyclopropyl-1,3-oxazolidine |
InChI |
InChI=1S/C6H11NO/c1-2-5(1)6-3-7-4-8-6/h5-7H,1-4H2 |
InChIキー |
DCKZCBCXIIDSGU-UHFFFAOYSA-N |
正規SMILES |
C1CC1C2CNCO2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


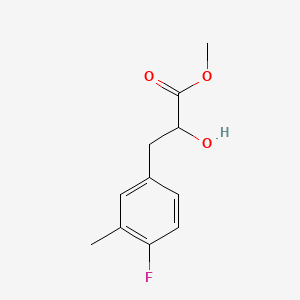

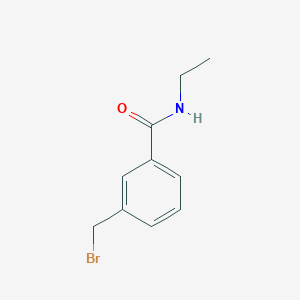
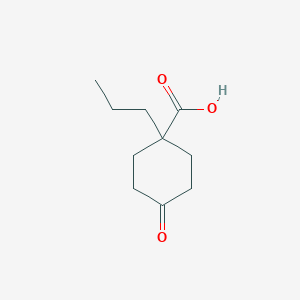
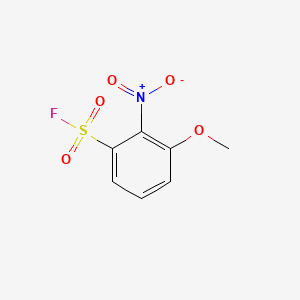

![2'-[(tert-butoxy)carbonyl]-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-7'-carboxylicacid](/img/structure/B13606335.png)
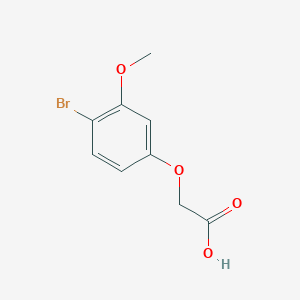
![3-{2-[2-(2-aminoethoxy)ethoxy]ethoxy}-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]propanamide hydrochloride](/img/structure/B13606344.png)
